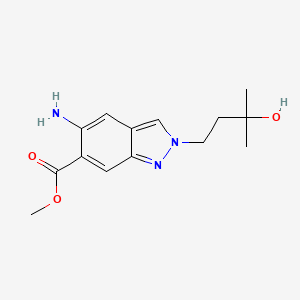

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate

Description

Structural Characterization Through Molecular Formula and SMILES Notation

The molecular formula of this compound is C15H21N3O3 , corresponding to a molecular weight of 291.35 g/mol . This formula accounts for the indazole core, which is substituted at three critical positions:

- A 5-amino group (-NH2) at position 5 of the indazole ring.

- A 3-hydroxy-3-methylbutyl chain (-CH2C(CH3)(OH)CH2) at position 2.

- A methyl ester (-COOCH3) at position 6.

The SMILES notation for the compound is COC(=O)C1=C(C2=C(NN=C2C(C)(CO)C)C=C1)N , which encodes the connectivity of atoms and functional groups. This notation highlights the ester group (COOCH3), the branched hydroxyalkyl side chain (C(C)(CO)C), and the amino group adjacent to the carboxylate moiety.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| SMILES | COC(=O)C1=C(C2=C(NN=C2C(C)(CO)C)C=C1)N |

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is This compound . This name follows substitutive nomenclature rules:

- The parent structure is 2H-indazole , a bicyclic system with two fused rings (benzene and pyrazole).

- Substituents are numbered to give the lowest possible set of locants:

The compound is registered under the CAS number 1931995-07-1 , which serves as a unique identifier in chemical databases.

Table 2: Nomenclature and Registry Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1931995-07-1 |

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is not publicly available, analogous indazole derivatives provide insights into its potential solid-state behavior. For example, crystalline forms of structurally related compounds, such as N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, exhibit hydrogen-bonding networks between hydroxyl groups and adjacent nitrogen atoms. These interactions often stabilize specific conformations in the solid state.

Computational modeling predicts that the 3-hydroxy-3-methylbutyl side chain adopts a staggered conformation to minimize steric hindrance between the methyl and hydroxyl groups. Additionally, the methyl ester at position 6 likely participates in dipole-dipole interactions with the indazole ring, influencing the compound’s overall planarity.

Table 3: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Hydrogen Bond Donors | 2 (NH2 and OH) |

| Hydrogen Bond Acceptors | 4 (ester carbonyl, pyrazole N) |

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

methyl 5-amino-2-(3-hydroxy-3-methylbutyl)indazole-6-carboxylate |

InChI |

InChI=1S/C14H19N3O3/c1-14(2,19)4-5-17-8-9-6-11(15)10(13(18)20-3)7-12(9)16-17/h6-8,19H,4-5,15H2,1-3H3 |

InChI Key |

XNOYFHQBTFZNGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(=O)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of functional groups such as amino and hydroxy allows it to form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three structurally related molecules (Table 1):

Key Observations :

- Core Structure : The indazole core distinguishes the target compound from benzene (), xanthone (), and tetrazole () derivatives. Indazoles are less common in natural products but widely studied in synthetic pharmaceuticals.

- However, the xanthone’s additional hydroxyl groups may increase its polarity.

- Functional Groups: The methyl ester in the target compound and Methyl-3-amino-4-hydroxybenzoate () may confer similar hydrolysis susceptibility.

Physicochemical Properties

- Solubility : The hydroxybutyl group in the target compound and xanthone derivative () enhances water solubility compared to the hydrophobic silyl group in the tetrazole ().

- Stability: The ester group in the target compound is prone to hydrolysis under acidic/basic conditions, akin to Methyl-3-amino-4-hydroxybenzoate ().

Biological Activity

Methyl 5-amino-2-(3-hydroxy-3-methylbutyl)-2H-indazole-6-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique structural features including an indazole ring, an amino group, and a carboxylate group. Its molecular formula is C14H18N4O3, with a molecular weight of approximately 306.32 g/mol. This compound has garnered attention in pharmacology due to its potential therapeutic applications against various diseases.

Chemical Structure and Properties

The chemical structure of this compound is outlined below:

Key Structural Features:

- Indazole Ring: Provides a stable aromatic system that contributes to biological activity.

- Carboxylate Group: Involved in various biochemical interactions.

- Amino Group: Potentially enhances binding affinity to biological targets.

- 3-Hydroxy-3-methylbutyl Substituent: Improves solubility and may influence pharmacokinetics.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects.

Pharmacological Effects

-

Kinase Inhibition:

- The compound has been studied for its inhibitory effects on interleukin receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory pathways.

- In vitro studies have shown that it can inhibit IRAK4 with an IC50 value in the nanomolar range, indicating potent activity against inflammatory responses .

- Anti-inflammatory Properties:

Interaction Studies

The binding affinity of this compound with various biological targets has been assessed through interaction studies. These studies are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

| Target | Binding Affinity (IC50) |

|---|---|

| IRAK4 | ~100 nM |

| TNF-alpha Release | ~200 nM |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Inflammatory Diseases:

- A study demonstrated that treatment with this compound significantly reduced symptoms in animal models of rheumatoid arthritis, showcasing its potential as a therapeutic agent.

- Cancer Research:

Comparison with Related Compounds

This compound shares structural similarities with other indazole derivatives, which may also exhibit biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-hydroxypropyl)-5-nitroindazole-6-carboxylate | Nitro group at 5-position | Antibacterial potential |

| Methyl 5-aminoindazole-6-carboxylic acid | Lacks hydroxyalkyl side chain | Simpler structure may alter activity |

| N-[6-(trifluoromethyl)pyridine]-indazole derivatives | Incorporates trifluoromethyl groups | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.